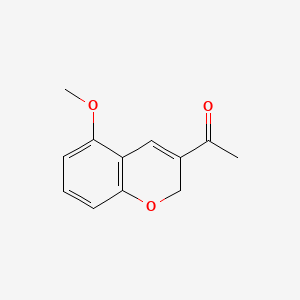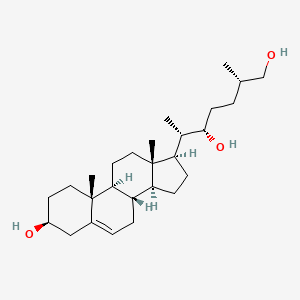
Dormatinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of cholesterol as a starting material, followed by selective oxidation and reduction reactions to introduce the hydroxyl groups at the 3beta, 22, and 26 positions . The reaction conditions often require the use of strong oxidizing agents, such as chromium trioxide or pyridinium chlorochromate, and reducing agents like sodium borohydride .
Industrial Production Methods
Industrial production of (22S,25s)-cholest-5-ene-3beta,22,26-triol may involve biotechnological approaches, such as microbial fermentation, to produce the compound in large quantities. This method leverages the metabolic pathways of microorganisms to convert cholesterol or other sterol precursors into the desired product . The process is optimized for high yield and purity, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(22S,25s)-cholest-5-ene-3beta,22,26-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different stereoisomers.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can produce various stereoisomers with different biological activities .
Applications De Recherche Scientifique
(22S,25s)-cholest-5-ene-3beta,22,26-triol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex steroidal compounds.
Biology: The compound is studied for its role in cellular signaling and membrane structure.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of (22S,25s)-cholest-5-ene-3beta,22,26-triol involves its interaction with specific molecular targets and pathways. The compound modulates lipid and glucose metabolism by acting on liver X receptors, which are nuclear receptors involved in the regulation of cholesterol and fatty acid homeostasis . This modulation can lead to reduced lipogenesis and lipid accumulation in various tissues, contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
22(S)-Hydroxycholesterol: Another sterol lipid with similar hydroxylation patterns but different biological activities.
25-Hydroxycholesterol: Known for its role in cholesterol metabolism and immune regulation.
27-Hydroxycholesterol: Involved in the regulation of cholesterol homeostasis and has potential anti-cancer properties.
Uniqueness
(22S,25s)-cholest-5-ene-3beta,22,26-triol is unique due to its specific hydroxylation pattern and its ability to modulate liver X receptors, which distinguishes it from other similar compounds. Its unique structure and biological activities make it a valuable compound for research and therapeutic applications .
Propriétés
Numéro CAS |
50982-38-2 |
|---|---|
Formule moléculaire |
C27H46O3 |
Poids moléculaire |
418.7 g/mol |
Nom IUPAC |
(2S,5S,6S)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-1,5-diol |
InChI |
InChI=1S/C27H46O3/c1-17(16-28)5-10-25(30)18(2)22-8-9-23-21-7-6-19-15-20(29)11-13-26(19,3)24(21)12-14-27(22,23)4/h6,17-18,20-25,28-30H,5,7-16H2,1-4H3/t17-,18-,20-,21-,22+,23-,24-,25-,26-,27+/m0/s1 |
Clé InChI |
YDFJGPFMKWECQA-BXTYSGRPSA-N |
SMILES isomérique |
C[C@@H](CC[C@@H]([C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)O)CO |
SMILES canonique |
CC(CCC(C(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


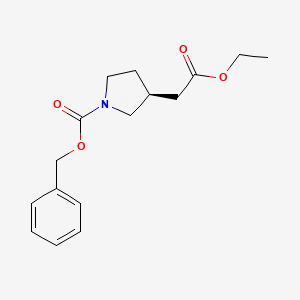
![1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B13957690.png)
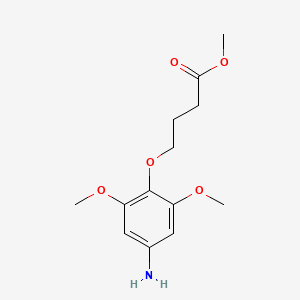
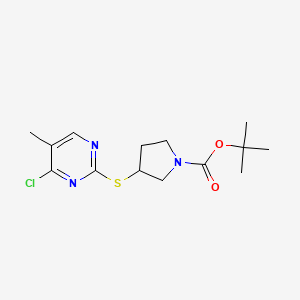
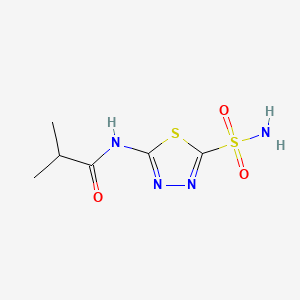
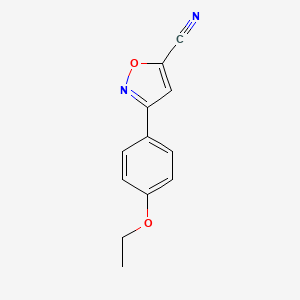
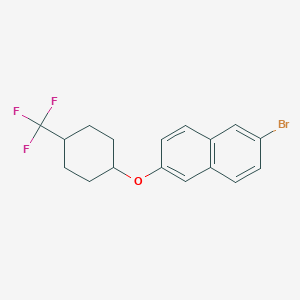
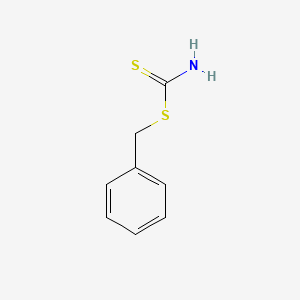
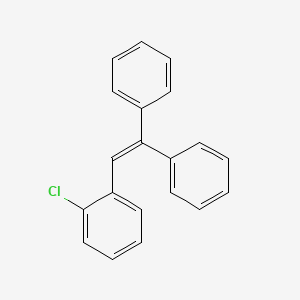

![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)
